2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
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Description
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the preparation of novel heterocyclic compounds, including pyrazolo[3,4-d]-pyrimidines, through the reaction of related precursors. These synthesized compounds are anticipated to possess significant chemical and pharmacological activities due to their unique structural features (Eljazi I. Al-Afaleq & S. Abubshait, 2001). Additionally, transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines and other derivatives highlight the versatility of these heterocyclic frameworks in synthesizing compounds with potential application in various domains (Patrik Kolar et al., 1996).
Pharmacological Potential
Studies have explored the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, showcasing the pharmacological potential of these derivatives. The methodologies involve starting from specific acids and proceeding through a series of reactions to yield compounds with comparable activity to established drugs like Prednisolone® (A. Amr et al., 2007).
Antimicrobial Evaluation
Further research includes the facile and convenient synthesis of pyridine-based heterocycles, with selected examples demonstrating moderate antimicrobial activity. This suggests the utility of these compounds in developing new antimicrobial agents (E. Darwish et al., 2010).
Anti-Inflammatory and Analgesic Activities
New series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing compounds more potent than aspirin in specific tests. This highlights the potential of such derivatives in pain and inflammation management (D. Doğruer & M. Şahin, 2003).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards specific proteins, underscores the potential of these compounds in therapeutic applications. The screening results revealed moderate to good binding energies, suggesting the feasibility of these derivatives as lead molecules for further drug development (E. M. Flefel et al., 2018).
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-3-5-17(6-4-14)18-7-8-19(25)24(23-18)15(2)20(26)22-13-16-9-11-21-12-10-16/h3-12,15H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZQFFLRPFCUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.